N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine
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Overview
Description
N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both carbamimidoyl and sulfonamide functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 3,4-dimethoxybenzenesulfonyl chloride.
Formation of Carbamimidoyl Intermediate: The 3,4-dimethoxyphenethylamine is reacted with a suitable carbamoylating agent to form the carbamimidoyl intermediate.
Sulfonamide Formation: The carbamimidoyl intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)carbamimidoyl)-benzenesulfonamide: Lacks additional methoxy groups.
N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-benzenesulfonamide: Lacks additional methoxy groups on the sulfonamide part.
Uniqueness
N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine is unique due to the presence of multiple methoxy groups, which may enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S/c1-25-15-7-5-13(11-17(15)27-3)9-10-21-19(20)22-29(23,24)14-6-8-16(26-2)18(12-14)28-4/h5-8,11-12H,9-10H2,1-4H3,(H3,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXPTGZHFCCIAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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